1-ETHENYL-2-(THIOPHEN-2-YL)-1H-PYRROLE
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Overview
Description
1-ETHENYL-2-(THIOPHEN-2-YL)-1H-PYRROLE: is an organic compound with the molecular formula C10H9NS and a molecular weight of 175.25 g/mol . This compound is characterized by the presence of a pyrrole ring substituted with an ethenyl group and a thienyl group. It is a heterocyclic compound, meaning it contains atoms of at least two different elements as members of its rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ETHENYL-2-(THIOPHEN-2-YL)-1H-PYRROLE can be achieved through various synthetic routes. One common method involves the reaction of 2-thiophenecarboxaldehyde with vinylpyrrole under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1-ETHENYL-2-(THIOPHEN-2-YL)-1H-PYRROLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
1-ETHENYL-2-(THIOPHEN-2-YL)-1H-PYRROLE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ETHENYL-2-(THIOPHEN-2-YL)-1H-PYRROLE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Pyrrole, 2-ethyl-: This compound has a similar pyrrole ring structure but with an ethyl group instead of an ethenyl group.
Ethanone, 1-(1H-pyrrol-2-yl)-: This compound features a pyrrole ring with an ethanone group.
Uniqueness: 1-ETHENYL-2-(THIOPHEN-2-YL)-1H-PYRROLE is unique due to the presence of both an ethenyl and a thienyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
64663-51-0 |
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Molecular Formula |
C10H9NS |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
1-ethenyl-2-thiophen-2-ylpyrrole |
InChI |
InChI=1S/C10H9NS/c1-2-11-7-3-5-9(11)10-6-4-8-12-10/h2-8H,1H2 |
InChI Key |
LYDFTEMGGYWUBK-UHFFFAOYSA-N |
SMILES |
C=CN1C=CC=C1C2=CC=CS2 |
Canonical SMILES |
C=CN1C=CC=C1C2=CC=CS2 |
Origin of Product |
United States |
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